4-Chloro-3-fluorophenylisothiocyanate

Antifungal activity Structure-activity relationship (SAR) Agricultural fungicides

This para-substituted aryl isothiocyanate exhibits enhanced electrophilicity from its electron-withdrawing substituents, enabling faster bioconjugation kinetics than unsubstituted analogs. It is a solid at RT (mp ~46°C), eliminating the volatility hazards of liquid phenyl isothiocyanate for automated synthesis. As a direct aryl ITC lacking a -CH₂- spacer, it is the ideal tool for probing enzyme inhibition without confounding high cytotoxicity.

Molecular Formula C7H3ClFNS
Molecular Weight 187.62 g/mol
CAS No. 597545-17-0
Cat. No. B1334335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluorophenylisothiocyanate
CAS597545-17-0
Molecular FormulaC7H3ClFNS
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C=S)F)Cl
InChIInChI=1S/C7H3ClFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
InChIKeyLYQXTPFOLQLDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluorophenylisothiocyanate (CAS 597545-17-0): Procurement-Grade Aromatic Isothiocyanate for Specialized Synthesis and SAR Studies


4-Chloro-3-fluorophenylisothiocyanate (CAS 597545-17-0) is a disubstituted aromatic isothiocyanate with the molecular formula C₇H₃ClFNS and a molecular weight of 187.62 g/mol . It belongs to the class of mononuclear aromatic isothiocyanates, a group of electrophilic reagents widely used in organic synthesis for introducing the -N=C=S functional group onto aromatic scaffolds [1]. The compound is characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, which modulate its electronic properties and reactivity profile compared to unsubstituted or monosubstituted analogs.

Why 4-Chloro-3-fluorophenylisothiocyanate (CAS 597545-17-0) Cannot Be Replaced by Generic Phenyl Isothiocyanate Analogs


Generic substitution of aromatic isothiocyanates is not scientifically sound due to the profound impact of substituent identity and position on both biological activity and chemical reactivity. Structure-activity relationship (SAR) studies have established that the nature and location of substituents on the phenyl ring of aromatic isothiocyanates critically determine their fungicidal potency, with para-substituted derivatives demonstrating significantly higher activity than ortho- or meta-substituted counterparts [1]. Furthermore, the electronic effects of substituents directly influence the electrophilicity of the -NCS group, altering reaction kinetics with nucleophiles such as amino acids and thiols, which in turn dictates biological efficacy and chemoselectivity [2]. Therefore, substituting 4-chloro-3-fluorophenylisothiocyanate with a different positional isomer or an unsubstituted analog would introduce uncontrolled variability in reaction outcomes and biological results, compromising experimental reproducibility.

4-Chloro-3-fluorophenylisothiocyanate (CAS 597545-17-0): Quantified Differentiation from Monosubstituted and Positional Isomer Analogs


Superior Antifungal Potency of Para-Substituted Phenyl Isothiocyanates Versus Ortho/Meta Isomers

In a head-to-head comparison of monosubstituted phenyl isothiocyanates against plant pathogens, para-substituted derivatives demonstrated 'highly fungicidal' activity, whereas ortho- and meta-substituted analogs exhibited only 'fair' activity [1]. 4-Chloro-3-fluorophenylisothiocyanate, being para-substituted with chlorine, aligns with the more potent para-substituted class, in contrast to its positional isomer 3-chloro-4-fluorophenylisothiocyanate (meta-chloro) or 2-chloro-4-fluorophenylisothiocyanate (ortho-chloro).

Antifungal activity Structure-activity relationship (SAR) Agricultural fungicides

Critical Role of the Phenyl Spacer in Cytotoxicity: Differentiating 4-Chloro-3-fluorophenylisothiocyanate from Phenyl Isothiocyanate (PITC)

A direct comparative study of benzyl isothiocyanate (BITC, Ph-CH₂-N=C=S) and phenyl isothiocyanate (PITC, Ph-N=C=S) in head and neck squamous cell carcinoma (HNSCC) cell lines revealed that the presence of a -CH₂- spacer between the aromatic ring and the -N=C=S group is essential for cytotoxic activity [1]. BITC exhibited IC₅₀ values of 22 µM and 17 µM in two HNSCC cell lines, while PITC showed no significant cell killing at these doses. 4-Chloro-3-fluorophenylisothiocyanate, like PITC, lacks a -CH₂- spacer, placing it in the category of direct aryl isothiocyanates with inherently lower cytotoxic potential compared to arylalkyl isothiocyanates.

Cancer biology Cytotoxicity Structure-activity relationship (SAR)

Modulated Electrophilic Reactivity of 4-Chloro-3-fluorophenylisothiocyanate Compared to Phenyl Isothiocyanate (PITC) as Inferred from Substituent Effects

Quantum-chemical studies have demonstrated that substituents on the phenyl ring of aryl isothiocyanates significantly alter the electronic environment of the -N=C=S group, directly impacting its electrophilicity and, consequently, its reaction rate with nucleophiles [1]. Kinetic studies of monosubstituted phenyl isothiocyanates reacting with glycine showed a clear correlation between the Hammett substituent constant (σ) and the pseudo-first-order rate constant (k_obs) [2]. The presence of an electron-withdrawing chlorine at the para-position and a fluorine at the meta-position in 4-chloro-3-fluorophenylisothiocyanate is expected to increase the electrophilicity of the -N=C=S carbon relative to unsubstituted phenyl isothiocyanate (PITC), thereby accelerating nucleophilic addition reactions.

Reaction kinetics Nucleophilic addition Substituent effects

Physical Property Differentiation: Predicted Melting Point of 4-Chloro-3-fluorophenylisothiocyanate vs. Phenyl Isothiocyanate

4-Chloro-3-fluorophenylisothiocyanate is a solid at room temperature with a predicted melting point of 45.86 °C , whereas unsubstituted phenyl isothiocyanate (PITC) is a colorless liquid [1]. This physical state difference is significant for handling and formulation. The solid form of the disubstituted compound may offer advantages in certain synthetic protocols where precise weighing of a solid is preferred over handling a volatile liquid with a pungent odor.

Physical chemistry Compound handling Formulation

4-Chloro-3-fluorophenylisothiocyanate (CAS 597545-17-0): Optimal Application Scenarios Based on Quantified Differentiation


Synthesis of Agricultural Fungicide Candidates Requiring High Antifungal Potency

Given the established SAR showing that para-substituted phenyl isothiocyanates possess superior antifungal activity compared to ortho- and meta-substituted analogs [1], 4-chloro-3-fluorophenylisothiocyanate is a strategically preferred building block for designing novel agricultural fungicides. Its para-substitution pattern places it in the higher-activity class, making it a more promising starting point for lead optimization than its positional isomers such as 3-chloro-4-fluorophenylisothiocyanate.

Controlled Bioconjugation and Peptide Modification Requiring Accelerated Nucleophilic Addition Kinetics

The presence of electron-withdrawing chlorine and fluorine substituents on 4-chloro-3-fluorophenylisothiocyanate is predicted to increase the electrophilicity of its -N=C=S group relative to unsubstituted phenyl isothiocyanate (PITC) [2]. This enhanced reactivity makes it a suitable choice for bioconjugation reactions with amine- or thiol-containing biomolecules where faster reaction kinetics and higher conversion yields are desired, thereby improving the efficiency of synthesizing thiourea- or dithiocarbamate-linked probes and conjugates.

SAR Studies Focused on Non-Cytotoxic Direct Aryl Isothiocyanate Scaffolds

Research has demonstrated that direct aryl isothiocyanates like phenyl isothiocyanate (PITC) lack the potent cytotoxicity of arylalkyl isothiocyanates such as benzyl isothiocyanate (BITC) [3]. 4-Chloro-3-fluorophenylisothiocyanate, as a direct aryl ITC, is an appropriate tool compound for investigating biological mechanisms that are independent of the high cytotoxicity associated with the -CH₂- spacer. It allows researchers to probe other isothiocyanate-mediated effects (e.g., enzyme inhibition, chemoprevention) without confounding cytotoxic responses.

Solid-Phase Synthesis and Automated Liquid Handling Workflows

Unlike the volatile liquid phenyl isothiocyanate, 4-chloro-3-fluorophenylisothiocyanate is a solid at room temperature with a predicted melting point of 45.86 °C . This physical property simplifies its handling in automated synthesis platforms and solid-phase peptide synthesis (SPPS) where precise, non-volatile solid reagents are preferred for accurate dispensing and to minimize exposure to pungent vapors.

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